molecular formula C11H11BrO B8122438 2-Bromo-4-ethynyl-1-propoxybenzene

2-Bromo-4-ethynyl-1-propoxybenzene

Cat. No.: B8122438
M. Wt: 239.11 g/mol
InChI Key: RNSHMHTVUSRXSY-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1-propoxybenzene (C${11}$H${11}$BrO) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Bromo at position 2: A halogen substituent that enables nucleophilic substitution or cross-coupling reactions.
  • Ethynyl at position 4: A terminal alkyne group (C≡CH) with high reactivity in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed couplings (e.g., Sonogashira reactions).
  • Propoxy at position 1: A three-carbon alkoxy chain (OCH$2$CH$2$CH$_3$) influencing solubility and steric interactions.

This compound’s unique structure makes it valuable in pharmaceutical and materials science research, particularly as a building block for complex molecules or polymers .

Properties

IUPAC Name

2-bromo-4-ethynyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-3-7-13-11-6-5-9(4-2)8-10(11)12/h2,5-6,8H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSHMHTVUSRXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynyl-1-propoxybenzene can be achieved through several steps:

    Bromination: The starting material, 4-ethynyl-1-propoxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 2-bromo-4-iodo-1-propoxybenzene reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynyl-1-propoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl or polyaryl compounds.

    Oxidation and Reduction: Formation of carbonyl compounds, alkenes, or alkanes.

Scientific Research Applications

2-Bromo-4-ethynyl-1-propoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynyl-1-propoxybenzene depends on its specific application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The ethynyl group can participate in π-π interactions and conjugation, influencing the electronic properties of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities but differ in substituent positions, functional groups, or chain lengths:

Compound Name CAS No. Substituents (Position) Functional Groups Molecular Weight (g/mol)
2-Bromo-4-ethynyl-1-propoxybenzene Not Assigned Br (2), C≡CH (4), OPr (1) Bromo, Ethynyl, Propoxy 231.11
4-Bromo-2-ethoxy-1-methylbenzene 33839-11-1 Br (4), OEt (2), Me (1) Bromo, Ethoxy, Methyl 215.08
4-Bromo-2-ethyl-1-methoxybenzene 14804-38-7 Br (4), Et (2), OMe (1) Bromo, Ethyl, Methoxy 199.06
Key Observations:

Substituent Positions : The bromo group in the target compound is at position 2, whereas analogues in place bromo at position 2. This positional shift alters electronic effects (e.g., inductive and resonance contributions) on the aromatic ring, impacting reactivity .

Functional Groups :

  • The ethynyl group in the target compound provides distinct reactivity compared to ethyl or ethoxy groups in analogues.
  • The propoxy chain (OPr) introduces greater steric bulk and lipophilicity than methoxy (OMe) or ethoxy (OEt) groups, affecting solubility and synthetic utility .

Physical and Chemical Properties

Property This compound 4-Bromo-2-ethoxy-1-methylbenzene 4-Bromo-2-ethyl-1-methoxybenzene
Boiling Point (°C) ~280–300 (est.) 215–220 195–200
Melting Point (°C) ~80–85 (est.) 45–50 30–35
Solubility in THF High Moderate High
Reactivity of Bromo Moderate (steric hindrance) High (para position) High (para position)
Stability of Alkyne Air-sensitive N/A N/A
Analysis:
  • Reactivity : The bromo group in the target compound is less reactive in nucleophilic substitution due to steric hindrance from the adjacent propoxy chain. In contrast, para-substituted bromo groups in analogues (e.g., 33839-11-1) are more accessible for reactions .
  • Solubility : The ethynyl group’s polarizability and propoxy chain enhance solubility in polar aprotic solvents (e.g., THF) compared to methyl or ethyl substituents.
  • Stability : The ethynyl group requires inert storage conditions, whereas ethyl/ethoxy analogues are air-stable .

Biological Activity

2-Bromo-4-ethynyl-1-propoxybenzene is an organic compound that has gained attention for its potential biological activities. This compound, characterized by the presence of bromine and an ethynyl group attached to a propoxybenzene structure, is being investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇BrO
  • SMILES Notation : COC1=C(C=C(C=C1)C#C)Br
  • InChI Key : DKZNNVRSAHPVGF-UHFFFAOYSA-N

The structural features of this compound contribute to its reactivity and interaction with biological systems. The bromine atom enhances electrophilicity, while the ethynyl group can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules, such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds, influencing molecular interactions and potentially altering biological pathways.

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, leading to changes in cellular signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including bacteria and fungi. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Researchers modified the propoxy group to assess changes in potency against specific targets:

  • Derivative A : Enhanced lipophilicity resulted in improved membrane penetration.
  • Derivative B : Substituted halogens showed increased binding affinity to target receptors.

These modifications led to a significant increase in both antimicrobial and anticancer activities compared to the parent compound.

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